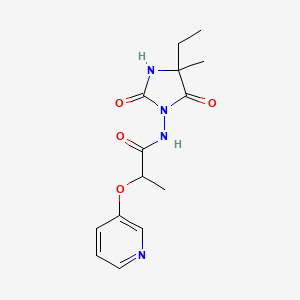![molecular formula C15H21N3O2S B6964573 N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-2-(2,5-dimethyl-1,3-thiazol-4-yl)acetamide](/img/structure/B6964573.png)
N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-2-(2,5-dimethyl-1,3-thiazol-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-2-(2,5-dimethyl-1,3-thiazol-4-yl)acetamide is a complex organic compound featuring both oxazole and thiazole rings. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-2-(2,5-dimethyl-1,3-thiazol-4-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the oxazole and thiazole intermediates, followed by their coupling through acylation or alkylation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods ensure consistent quality and scalability. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-2-(2,5-dimethyl-1,3-thiazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, altering the compound’s properties.
Aplicaciones Científicas De Investigación
N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-2-(2,5-dimethyl-1,3-thiazol-4-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-2-(2,5-dimethyl-1,3-thiazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
- N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3-(propan-2-yl)aniline
- 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole
Uniqueness
N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-2-(2,5-dimethyl-1,3-thiazol-4-yl)acetamide stands out due to its unique combination of oxazole and thiazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-2-(2,5-dimethyl-1,3-thiazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2S/c1-8-14(9(2)20-18-8)15(5,6)17-13(19)7-12-10(3)21-11(4)16-12/h7H2,1-6H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDHGWNTVUITEDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(C)(C)NC(=O)CC2=C(SC(=N2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-5-[4-(2-fluorophenyl)-1,4-diazepane-1-carbonyl]-1,2-thiazol-3-one](/img/structure/B6964496.png)
![N-[1-(4-ethylsulfonylphenyl)ethyl]-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B6964503.png)
![4-[ethyl(methylsulfonyl)amino]-N-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]piperidine-1-carboxamide](/img/structure/B6964510.png)
![4-[ethyl(methylsulfonyl)amino]-N-[(6-methoxypyridin-2-yl)methyl]piperidine-1-carboxamide](/img/structure/B6964514.png)
![[4-(2-Chloro-4-fluorophenyl)piperazin-1-yl]-[6-methyl-2-(methylamino)pyrimidin-4-yl]methanone](/img/structure/B6964522.png)
![Methyl 2-methyl-5-[[methyl-[1-[(3-methyl-1,2-oxazol-5-yl)amino]-1-oxopropan-2-yl]amino]methyl]furan-3-carboxylate](/img/structure/B6964528.png)
![[2,2-Dimethyl-6-(trifluoromethyl)morpholin-4-yl]-(1-pyrazin-2-ylpiperidin-4-yl)methanone](/img/structure/B6964532.png)
![[2,2-Dimethyl-6-(trifluoromethyl)morpholin-4-yl]-(3-methylimidazo[4,5-b]pyridin-7-yl)methanone](/img/structure/B6964538.png)
![(5,7-dichloro-3,4-dihydro-1H-isoquinolin-2-yl)-[6-methyl-2-(methylamino)pyrimidin-4-yl]methanone](/img/structure/B6964546.png)
![N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-2-thiophen-3-ylacetamide](/img/structure/B6964559.png)
![N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-6-methoxypyridine-3-carboxamide](/img/structure/B6964569.png)
![3-chloro-N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-4-methylthiophene-2-carboxamide](/img/structure/B6964572.png)
![N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-3-(triazol-1-yl)propanamide](/img/structure/B6964581.png)
